1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Overview
Description
1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a pentafluoropropanone moiety
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with pentafluoropropanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and improves the overall efficiency of the production process.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. The presence of the pentafluoropropanone moiety enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their activity .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar phenyl group but differs in the presence of a triazole ring, which imparts different chemical and biological properties.
3,4-Dimethoxyphenylacetonitrile: This compound shares the 3,4-dimethoxyphenyl group but has a nitrile functional group instead of the pentafluoropropanone moiety.
3,4-Dimethoxyphenol: This compound has a hydroxyl group in place of the pentafluoropropanone moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the 3,4-dimethoxyphenyl group with the highly electronegative and sterically demanding pentafluoropropanone moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O3/c1-18-7-4-3-6(5-8(7)19-2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHJOZJWNDVLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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